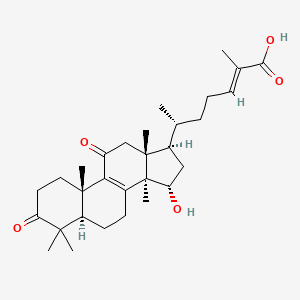
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol: is a fluorinated organic compound characterized by the presence of a heptafluorobutoxy group attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol typically involves the reaction of 4-hydroxyphenol with 2,2,3,3,4,4,4-heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-Hydroxyphenol+2,2,3,3,4,4,4-Heptafluorobutyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorinated butoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols with different nucleophiles.
Scientific Research Applications
Chemistry: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of advanced materials, including polymers and surfactants.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological systems. It is also used in the development of fluorinated drugs and imaging agents.
Medicine: The compound’s hydrophobic and lipophilic properties make it useful in drug delivery systems. It is used to enhance the bioavailability and stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, lubricants, and adhesives. Its chemical resistance and thermal stability make it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is primarily attributed to its ability to interact with various molecular targets through hydrophobic and van der Waals interactions. The fluorinated butoxy group enhances the compound’s lipophilicity, allowing it to penetrate lipid membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutanol: A fluorinated alcohol with similar hydrophobic properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated ester used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A fluorinated sulfonate used in organic synthesis.
Uniqueness: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is unique due to the presence of both a phenol group and a fluorinated butoxy group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The phenol group provides reactivity, while the fluorinated butoxy group enhances stability and hydrophobicity.
Properties
CAS No. |
129560-95-8 |
|---|---|
Molecular Formula |
C10H7F7O2 |
Molecular Weight |
292.15 g/mol |
IUPAC Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)phenol |
InChI |
InChI=1S/C10H7F7O2/c11-8(12,9(13,14)10(15,16)17)5-19-7-3-1-6(18)2-4-7/h1-4,18H,5H2 |
InChI Key |
PLQJITIKAMFDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)

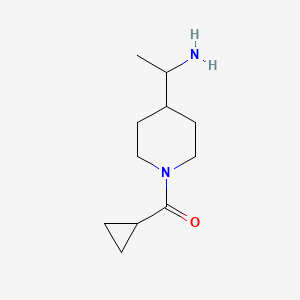
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)

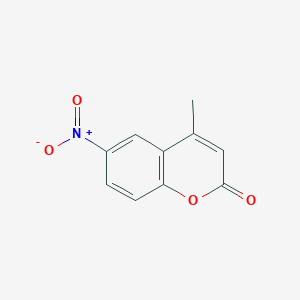

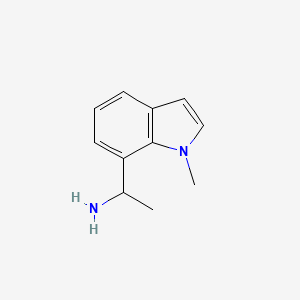
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
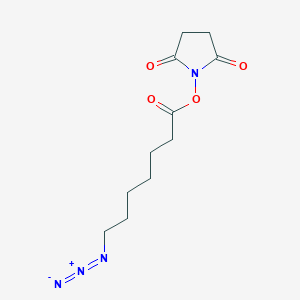
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
